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Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-methoxy-3-
methylphenylacetone, a versatile ketone intermediate with applications in organic synthesis

and drug discovery. The document delves into the compound's chemical and physical

properties, explores various synthetic pathways with mechanistic insights, and discusses its

current and potential applications. Detailed experimental protocols, supported by spectroscopic

data of related compounds, are provided to ensure scientific integrity and reproducibility. This

guide is intended to be a valuable resource for researchers and professionals engaged in the

fields of medicinal chemistry, process development, and organic synthesis.

Introduction
4-Methoxy-3-methylphenylacetone, systematically named 1-(4-methoxy-3-

methylphenyl)propan-2-one, is an aromatic ketone that serves as a valuable building block in

the synthesis of more complex organic molecules. Its structure, featuring a substituted phenyl

ring, offers multiple sites for functionalization, making it a key intermediate in the preparation of

various target compounds, including pharmacologically active agents. This guide will provide

an in-depth exploration of its synthesis, characterization, and utility, grounded in established

chemical principles and supported by scientific literature.
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Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-methoxy-3-
methylphenylacetone is crucial for its handling, purification, and application in synthesis.

Property Value Reference

IUPAC Name
1-(4-methoxy-3-

methylphenyl)propan-2-one
[1]

Synonyms

4-Methoxy-3-

methylphenylacetone, 1-(4-

Methoxy-3-methylphenyl)-2-

propanone

[1]

CAS Number 16882-23-8 [1]

Molecular Formula C₁₁H₁₄O₂ [1]

Molecular Weight 178.23 g/mol [1]

Boiling Point 164-166 °C at 10 Torr N/A

Density 1.011 ± 0.06 g/cm³ (Predicted) N/A

Synthetic Methodologies
The synthesis of 4-methoxy-3-methylphenylacetone can be approached through several

strategic pathways, primarily revolving around the formation of the propanone side chain

attached to the substituted benzene ring. The choice of a particular route often depends on the

availability of starting materials, desired scale, and an acceptable impurity profile.

Synthesis from 4-Methoxy-3-methylacetophenone via
the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a classical method for converting aryl methyl ketones into the

corresponding ω-arylalkanamides or thioamides, which can then be hydrolyzed to the

carboxylic acid or, in some cases, lead to the phenylacetone.[1][2][3][4] This reaction involves

heating the ketone with sulfur and a secondary amine, typically morpholine.[2][4]
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Causality of Experimental Choices:

Morpholine: Acts as both a solvent and a reactant, forming an enamine intermediate with the

ketone, which is crucial for the subsequent reaction with sulfur.[2]

Sulfur: The key reagent that facilitates the rearrangement and oxidation of the acetyl group to

a thioamide at the terminal position.[2]

Hydrolysis: Acidic or basic hydrolysis of the resulting thioamide is necessary to yield the

corresponding phenylacetic acid, which can then be converted to the phenylacetone.

Experimental Protocol (Adapted from the general Willgerodt-Kindler reaction):

Step 1: Synthesis of 2-(4-methoxy-3-methylphenyl)ethanethioic acid morpholide

In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-3-

methylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2.5

equivalents).

Heat the mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The

reaction should be monitored by thin-layer chromatography (TLC).

Cool the reaction mixture to room temperature and pour it into a mixture of ice and

concentrated hydrochloric acid.

The solid thioamide product is collected by vacuum filtration, washed with water, and can be

purified by recrystallization from ethanol.

Step 2: Hydrolysis to 4-methoxy-3-methylphenylacetic acid

Suspend the thioamide in a mixture of ethanol and 50% aqueous sulfuric acid.

Heat the mixture to reflux for 12-18 hours until the evolution of hydrogen sulfide ceases.

Cool the reaction mixture and extract with an organic solvent such as diethyl ether or

dichloromethane.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 4-methoxy-3-methylphenylacetic acid.

Step 3: Conversion to 1-(4-methoxy-3-methylphenyl)propan-2-one

The resulting carboxylic acid can be converted to the final product via reaction with

methyllithium or by conversion to the acid chloride followed by reaction with a methylating

agent like dimethylcadmium. A detailed protocol for this step is provided in the following

section.

Synthesis from 4-Methoxy-3-methylphenylacetic Acid
A more direct approach involves the synthesis or procurement of 4-methoxy-3-

methylphenylacetic acid and its subsequent conversion to the target ketone.

Causality of Experimental Choices:

Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to

their corresponding acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which

simplifies purification.

Organometallic Reagents (e.g., Methyllithium, Methylmagnesium Bromide): These strong

nucleophiles readily attack the electrophilic carbonyl carbon of the acid chloride or an ester

derivative to form the ketone. Careful control of stoichiometry and temperature is necessary

to prevent over-addition to form a tertiary alcohol.

Experimental Protocol:

Step 1: Synthesis of 4-methoxy-3-methylphenylacetyl chloride

In a dry, inert atmosphere, dissolve 4-methoxy-3-methylphenylacetic acid (1 equivalent) in an

anhydrous solvent such as dichloromethane or toluene.

Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature. A

catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

acid chloride, which is often used directly in the next step.

Step 2: Synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-one

In a separate dry flask under an inert atmosphere, prepare a solution of an appropriate

methylating agent, such as methyllithium or methylmagnesium bromide (2 equivalents), in an

anhydrous ether solvent at low temperature (-78 °C).

Slowly add the crude 4-methoxy-3-methylphenylacetyl chloride dissolved in anhydrous ether

to the organometallic solution.

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction carefully by the slow addition of a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with

water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Synthesis from 2-(4-Methoxy-3-
methylphenyl)acetonitrile
This route utilizes the corresponding nitrile as a precursor, which can be synthesized from 4-

methoxy-3-methylbenzyl chloride.

Causality of Experimental Choices:

Grignard Reagent: The reaction of a nitrile with a Grignard reagent (e.g., methylmagnesium

bromide) forms an imine intermediate after acidic workup, which is then hydrolyzed to the

ketone. This is a reliable method for ketone synthesis from nitriles.

Experimental Protocol:
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Step 1: Synthesis of 2-(4-methoxy-3-methylphenyl)acetonitrile

4-Methoxy-3-methylbenzyl chloride can be reacted with sodium cyanide in a polar aprotic

solvent like DMSO or DMF to yield the corresponding nitrile.

Step 2: Synthesis of 1-(4-methoxy-3-methylphenyl)propan-2-one

In a dry flask under an inert atmosphere, add a solution of 2-(4-methoxy-3-

methylphenyl)acetonitrile (1 equivalent) in an anhydrous ether solvent.

Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in ether.

Heat the reaction mixture to reflux for 2-4 hours.

Cool the reaction to 0 °C and slowly add dilute sulfuric acid or hydrochloric acid.

Continue to heat the mixture at reflux for another 1-2 hours to ensure complete hydrolysis of

the imine intermediate.

Cool the reaction, separate the organic layer, and extract the aqueous layer with ether.

Combine the organic layers, wash with sodium bicarbonate solution, water, and brine. Dry

over anhydrous sodium sulfate and concentrate under reduced pressure.

Purify the product by vacuum distillation.

Spectroscopic Characterization (Predicted)
While specific, published spectra for 1-(4-methoxy-3-methylphenyl)propan-2-one are not readily

available, its spectral characteristics can be reliably predicted based on the analysis of closely

related compounds and an understanding of spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the

substitution pattern, these protons will likely appear as a doublet, a singlet (or a narrow
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doublet), and a doublet of doublets.

Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

Methylene Protons (2H): A singlet for the -CH₂- group adjacent to the aromatic ring and the

carbonyl group, expected around δ 3.6 ppm.

Methyl Protons (Aromatic) (3H): A singlet for the methyl group on the aromatic ring, expected

around δ 2.2 ppm.

Methyl Protons (Acetyl) (3H): A singlet for the methyl group of the propanone side chain,

expected around δ 2.1 ppm.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework:

Carbonyl Carbon: A signal in the downfield region, typically around δ 207 ppm.

Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the

methoxy group will be the most downfield among the oxygenated carbons, while the other

substituted and unsubstituted carbons will have distinct chemical shifts.

Methoxy Carbon: A signal around δ 55 ppm.

Methylene Carbon: A signal for the -CH₂- group around δ 50 ppm.

Methyl Carbon (Aromatic): A signal in the aliphatic region, around δ 16 ppm.

Methyl Carbon (Acetyl): A signal for the terminal methyl group, around δ 29 ppm.

Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

178. The fragmentation pattern will likely be dominated by the cleavage of the benzylic bond,

leading to a prominent base peak at m/z = 135, corresponding to the 4-methoxy-3-

methylbenzyl cation. Another significant fragment would be the acetyl cation at m/z = 43.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications and Biological Significance
4-Methoxy-3-methylphenylacetone is a valuable intermediate in the synthesis of

pharmaceuticals.

Intermediate in Drug Synthesis: It is a key precursor in the synthesis of arformoterol, a long-

acting β₂-adrenergic agonist used in the management of chronic obstructive pulmonary

disease (COPD).[5] The synthesis involves the reductive amination of 4-methoxy-3-
methylphenylacetone.[5]

Potential Pharmacological Activity: While the biological activity of 4-methoxy-3-
methylphenylacetone itself is not extensively documented, related acetophenones and

phenylpropanoids have shown a range of pharmacological properties, including anti-

inflammatory, analgesic, antioxidant, and antimicrobial activities.[6][7] This suggests that

derivatives of 4-methoxy-3-methylphenylacetone could be of interest for the development

of new therapeutic agents.

Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes to 4-methoxy-3-
methylphenylacetone.

4-Methoxy-3-methylacetophenone 2-(4-methoxy-3-methylphenyl)ethanethioic acid morpholideMorpholine, S, Δ 4-Methoxy-3-methylphenylacetic acidH₂SO₄, H₂O, Δ 4-Methoxy-3-methylphenylacetone

1. SOCl₂
2. MeLi or Me₂Cd

Fig. 1: Willgerodt-Kindler approach.

Click to download full resolution via product page

Fig. 1: Willgerodt-Kindler approach.
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4-Methoxy-3-methylphenylacetic acid 4-Methoxy-3-methylphenylacetyl chlorideSOCl₂ 4-Methoxy-3-methylphenylacetoneMeLi or MeMgBr

Fig. 2: From phenylacetic acid.

Click to download full resolution via product page

Fig. 2: From phenylacetic acid.

4-Methoxy-3-methylbenzyl chloride 2-(4-Methoxy-3-methylphenyl)acetonitrileNaCN 4-Methoxy-3-methylphenylacetone

1. MeMgBr
2. H₃O⁺

Fig. 3: From phenylacetonitrile.

Click to download full resolution via product page

Fig. 3: From phenylacetonitrile.

Conclusion
4-Methoxy-3-methylphenylacetone is a strategically important chemical intermediate with

significant potential in organic synthesis and medicinal chemistry. This guide has provided a

detailed overview of its properties, synthesis, and applications. The synthetic routes discussed,

along with the predicted spectroscopic data, offer a solid foundation for researchers to work

with this compound. As the demand for novel therapeutics continues to grow, the utility of

versatile building blocks like 4-methoxy-3-methylphenylacetone is expected to increase,

making a thorough understanding of its chemistry essential for innovation in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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